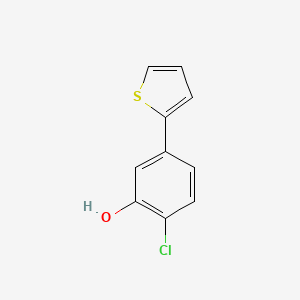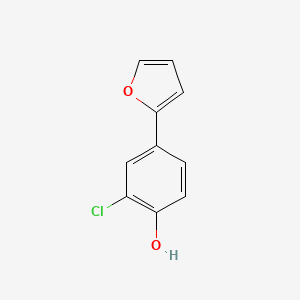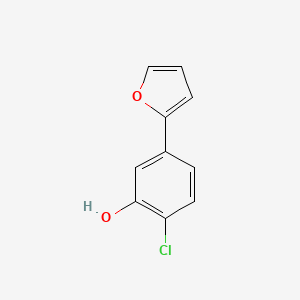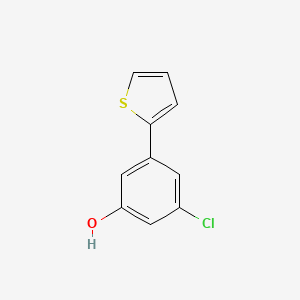
3-Chloro-5-(thiophen-2-yl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(thiophen-2-yl)phenol, 95% (3C5T) is an organochlorine compound that is widely used in scientific research. It has been used in a variety of applications, including synthetic organic chemistry, biochemistry, and drug development. 3C5T is a colorless, odorless, and non-toxic compound that is soluble in organic solvents. This compound is highly stable and has a low vapor pressure, making it an ideal choice for laboratory experiments.
科学的研究の応用
3-Chloro-5-(thiophen-2-yl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug development. In organic synthesis, 3-Chloro-5-(thiophen-2-yl)phenol, 95% is often used as a starting material for the synthesis of other compounds. In biochemistry, 3-Chloro-5-(thiophen-2-yl)phenol, 95% has been used to study the structure and function of enzymes and other proteins. In drug development, 3-Chloro-5-(thiophen-2-yl)phenol, 95% has been used as a model compound to study the effects of drugs on biological systems.
作用機序
The mechanism of action of 3-Chloro-5-(thiophen-2-yl)phenol, 95% is not well understood. It is thought to act as an inhibitor of enzymes and other proteins, which can affect the activity of the proteins. It is also thought to interact with cell membranes, which could affect the transport of molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(thiophen-2-yl)phenol, 95% are not well understood. Studies have shown that 3-Chloro-5-(thiophen-2-yl)phenol, 95% can inhibit the activity of enzymes and other proteins, which can affect the activity of the proteins. In addition, 3-Chloro-5-(thiophen-2-yl)phenol, 95% can interact with cell membranes, which could affect the transport of molecules across the membrane.
実験室実験の利点と制限
3-Chloro-5-(thiophen-2-yl)phenol, 95% has several advantages for laboratory experiments. It is a non-toxic and non-volatile compound, making it safe to use in the laboratory. It is also highly stable and has a low vapor pressure, making it ideal for experiments that require long-term storage. Furthermore, 3-Chloro-5-(thiophen-2-yl)phenol, 95% is soluble in organic solvents, making it easy to use in a variety of experiments.
However, there are some limitations to using 3-Chloro-5-(thiophen-2-yl)phenol, 95% in laboratory experiments. It is not very soluble in water, making it difficult to use in experiments that involve aqueous solutions. In addition, 3-Chloro-5-(thiophen-2-yl)phenol, 95% is not very reactive, making it difficult to use in experiments that require high reactivity.
将来の方向性
Given the wide range of applications of 3-Chloro-5-(thiophen-2-yl)phenol, 95%, there are numerous potential future directions for research. These include further investigation into the biochemical and physiological effects of 3-Chloro-5-(thiophen-2-yl)phenol, 95%, the development of new methods for synthesizing 3-Chloro-5-(thiophen-2-yl)phenol, 95%, and the exploration of new applications for 3-Chloro-5-(thiophen-2-yl)phenol, 95% in organic synthesis, biochemistry, and drug development. In addition, further research could be conducted into the potential toxic effects of 3-Chloro-5-(thiophen-2-yl)phenol, 95%, as well as its potential for use in medical applications.
合成法
3-Chloro-5-(thiophen-2-yl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 3-chlorophenol and thiophenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature and the product is purified by recrystallization. The yield of 3-Chloro-5-(thiophen-2-yl)phenol, 95% is usually around 95%.
特性
IUPAC Name |
3-chloro-5-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFTAMAIZUZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685819 |
Source


|
| Record name | 3-Chloro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(thiophen-2-YL)phenol | |
CAS RN |
1261927-87-0 |
Source


|
| Record name | 3-Chloro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
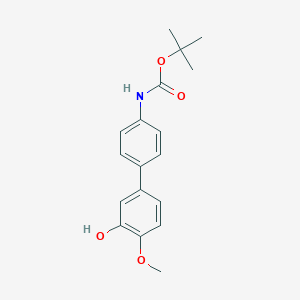
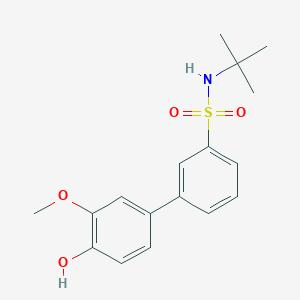
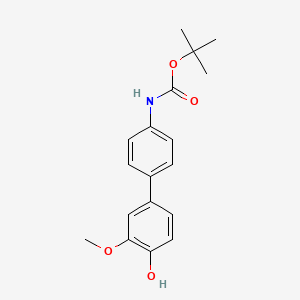
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)
![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)
